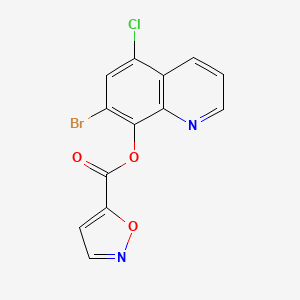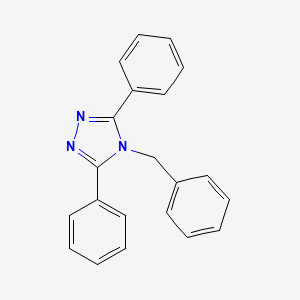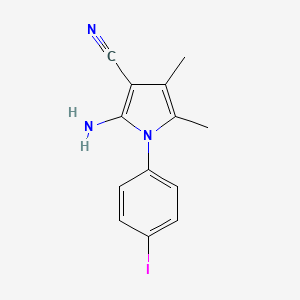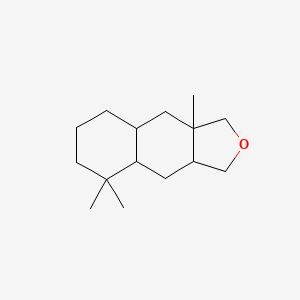![molecular formula C9H5BrN2O B12887932 2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
2-(Bromomethyl)-5-cyanobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-cyanobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a bromomethyl group at the 2-position and a cyano group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-cyanobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable aldehyde to form the benzoxazole ring, followed by bromination and cyanation reactions to introduce the bromomethyl and cyano groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-5-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The benzoxazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation: Reagents like potassium permanganate can oxidize the bromomethyl group to a carboxylic acid.
Cycloaddition: Catalysts such as copper(I) chloride can facilitate cycloaddition reactions.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from oxidation reactions.
New Heterocycles: Produced through cycloaddition reactions
Applications De Recherche Scientifique
2-(Bromomethyl)-5-cyanobenzo[d]oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and dyes .
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-cyanobenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the cyano group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
2-(Azidomethyl)benzo[d]oxazole: Similar structure but with an azidomethyl group instead of a bromomethyl group.
2-(Bromomethyl)oxazole: Lacks the cyano group present in 2-(Bromomethyl)-5-cyanobenzo[d]oxazole.
2-(Bromomethyl)-5-chlorobenzo[d]oxazole: Contains a chlorine atom instead of a cyano group.
Uniqueness: this compound is unique due to the presence of both bromomethyl and cyano groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H5BrN2O |
|---|---|
Poids moléculaire |
237.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2 |
Clé InChI |
YVSSBCUZBAXUIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)N=C(O2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide](/img/structure/B12887849.png)
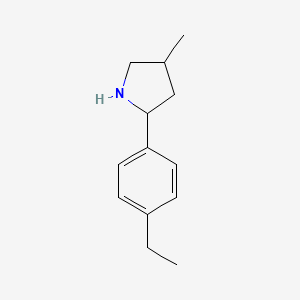

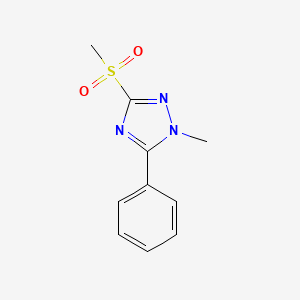
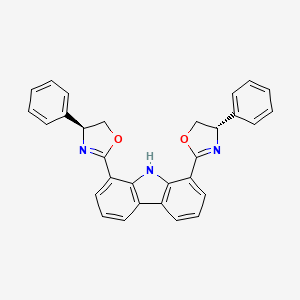
![1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12887863.png)
![2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol](/img/structure/B12887869.png)

![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12887875.png)
